molecular formula C17H20N2O4 B1387525 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid CAS No. 1170285-76-3

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

Cat. No.: B1387525
CAS No.: 1170285-76-3
M. Wt: 316.35 g/mol
InChI Key: UUBCQGPYAOAEMS-UHFFFAOYSA-N
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Description

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid: is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. This compound features a cyclopentyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of cyclopentylamine with diethyl malonate to form a cyclopentyl-substituted malonate, which is then cyclized to form the piperazine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: : The piperazine ring can be reduced to form amines.

  • Substitution: : The cyclopentyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopentyl group.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.

  • Reduction: : Piperazine derivatives such as piperazine-1-carboxylic acid.

  • Substitution: : Cyclopentyl-substituted compounds with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopentyl group and the piperazine ring. Similar compounds include:

  • 4-[(4-Methyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

  • 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

  • 4-[(4-Propyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

These compounds differ in the alkyl group attached to the piperazine ring, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-16(21)19(14-3-1-2-4-14)10-9-18(15)11-12-5-7-13(8-6-12)17(22)23/h5-8,14H,1-4,9-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBCQGPYAOAEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
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Reactant of Route 2
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 3
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 4
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 5
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

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